2-苄氧基-3-硝基苯甲酸苄酯

描述

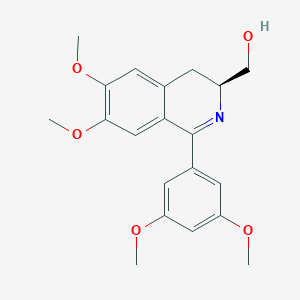

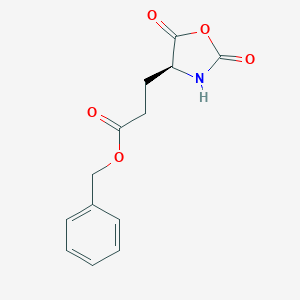

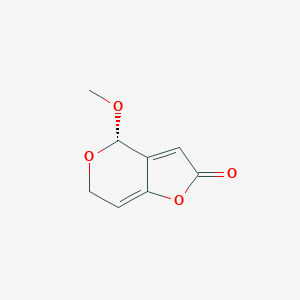

“2-Benzyloxy-3-nitro-benzoic Acid Benzyl Ester” is a chemical compound with the molecular formula C21H17NO5 and a molecular weight of 363.36 . It is used in infectious disease research and is classified under other antibacterials . It is also known as Benzyl 2-(Benzyloxy)-3-nitrobenzoate .

Synthesis Analysis

The synthesis of benzyl esters like “2-Benzyloxy-3-nitro-benzoic Acid Benzyl Ester” can be achieved through a direct benzylation of carboxylic acids with toluene via palladium-catalyzed C-H acyloxylation under 1 atm of oxygen . This method demonstrates good functional group tolerance and high yields .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Benzyloxy-3-nitro-benzoic Acid Benzyl Ester” include a molecular weight of 363.36 g/mol and a molecular formula of C21H17NO5 . More specific properties such as melting point, boiling point, solubility, and spectral data were not found in the search results.科学研究应用

Nitric Oxide-Releasing Aspirin Prodrugs

2-苄氧基-3-硝基苯甲酸苄酯家族的一个重要应用是其在硝氧化物释放乙酰水杨酸(ASA)前药开发中的作用。这些水溶性衍生物包括具有苄氧基和硝氧基的结构,已被合成并评估其作为ASA前药的潜力。这些化合物具有良好的水溶性,并在各种pH条件下表现出稳定性。在人血清中代谢后,这些化合物释放ASA以及相关的NO供体苯甲酸。值得注意的是,某些衍生物表现出强效的NO依赖性血管舒张作用,选择性前药表现出与ASA相当的抗炎活性,同时减少了胃毒性。这些特性突显了这些NO供体ASA前药在临床应用中的潜力(Rolando等,2013)。

晶体学和分子研究

已经研究了苄基2,6-二羟基-3-硝基苯甲酸酯的结构和晶体学性质,这是一个相关化合物。分子的结构涉及硝基团及其与苯环的共轭作用,以及分子内和分子间氢键的形成,为分子相互作用和稳定性提供了见解。这种理解对于设计具有特定结构和功能性质的化合物至关重要(Sonar et al., 2007)。

发光性能和配合物的合成

已经探讨了使用4-苄氧基苯甲酸衍生物合成镧系配合物,其中包括一种类似于2-苄氧基-3-硝基苯甲酸苄酯的化合物。这些化合物已被研究其对光物理性能的影响,展示了硝基基团等取代基如何影响发光效率。这项研究对于材料科学领域具有重要意义,特别是用于开发新的发光材料(Sivakumar et al., 2010)。

属性

IUPAC Name |

benzyl 3-nitro-2-phenylmethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17NO5/c23-21(27-15-17-10-5-2-6-11-17)18-12-7-13-19(22(24)25)20(18)26-14-16-8-3-1-4-9-16/h1-13H,14-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PASQATSQCXYGQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=CC=C2[N+](=O)[O-])C(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40582951 | |

| Record name | Benzyl 2-(benzyloxy)-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40582951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Benzyloxy-3-nitro-benzoic Acid Benzyl Ester | |

CAS RN |

217095-89-1 | |

| Record name | Benzyl 2-(benzyloxy)-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40582951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

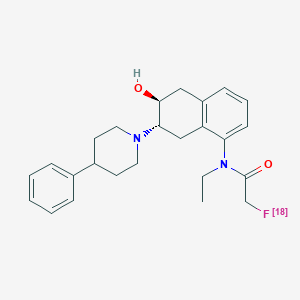

![3-(Hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B117561.png)

![[(1S,2S,3R,4S,7R,9S,10S,12R)-4,12-Diacetyloxy-1-hydroxy-10,14,17,17-tetramethyl-11,15-dioxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B117565.png)

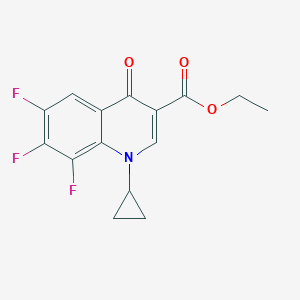

![[hydroxy-[(3E,7E,11E,15E,19E,23E,27E,31E)-4,8,12,16,20,24,28,32,36-nonamethylheptatriaconta-3,7,11,15,19,23,27,31,35-nonaenoxy]phosphoryl]oxyphosphonic acid](/img/structure/B117566.png)

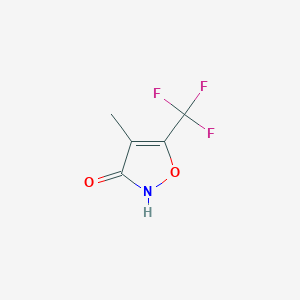

![(4S,7S,7aR)-7-Hydroxy-4-methoxy-7,7a-dihydro-4H-furo[3,2-c]pyran-2(6H)-one](/img/structure/B117568.png)

![[(1S,2S,3R,4S,7R,9S,10S,12R,15R,16S)-4,12-Diacetyloxy-15-hydroxy-10,14,20,20-tetramethyl-11,18-dioxo-9-triethylsilyloxy-6,17,19-trioxapentacyclo[11.6.1.01,16.03,10.04,7]icos-13-en-2-yl] benzoate](/img/structure/B117576.png)